4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a cyano group, a methyl group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-dimethylamino-2-benzoylpropenenitrile with phenyl hydrazine or hydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chloro group instead of a cyano group.
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the cyano and phenyl groups, making it less complex.
Uniqueness
4-cyano-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
93764-68-2 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-cyano-2-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c1-15-11(12(16)17)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17) |
InChI Key |
AWJSEOHRHWYFKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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